molecular formula C8H18Cl2N2S B8205792 (R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride

(R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride

Cat. No.: B8205792
M. Wt: 245.21 g/mol
InChI Key: XETVELRYQVEVGK-YCBDHFTFSA-N
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Description

®-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride typically involves the reaction of thiomorpholine with a pyrrolidine derivative under specific conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. The exact synthetic route can vary, but it generally involves multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.

Industrial Production Methods

Industrial production of ®-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

®-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

®-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study various biological processes.

    Medicine: It could be investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of ®-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride include other heterocyclic compounds with fused ring structures, such as:

  • ®-4-(Pyrrolidin-3-yl)piperidine
  • ®-4-(Pyrrolidin-3-yl)morpholine
  • ®-4-(Pyrrolidin-3-yl)azepane

Uniqueness

What sets ®-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride apart from these similar compounds is its specific combination of a thiomorpholine ring with a pyrrolidine ring

Properties

IUPAC Name

4-[(3R)-pyrrolidin-3-yl]thiomorpholine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2S.2ClH/c1-2-9-7-8(1)10-3-5-11-6-4-10;;/h8-9H,1-7H2;2*1H/t8-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETVELRYQVEVGK-YCBDHFTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2CCSCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1N2CCSCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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